3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione
Description
This compound is a hybrid heterocyclic system comprising a 1,2,4-benzothiadiazine-1,1-dioxide core fused with a 3-oxo-3H-benzo[f]chromen-2-yl moiety. The benzothiadiazine ring system is pharmacologically significant, known for its role in diuretics (e.g., chlorothiazide) and antihypertensives . The compound’s synthesis typically involves condensation of substituted chromen-3-carboxaldehydes with aminobenzenesulfonamides under acidic conditions .
Properties
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4S/c23-20-15(19-21-16-7-3-4-8-18(16)27(24,25)22-19)11-14-13-6-2-1-5-12(13)9-10-17(14)26-20/h1-11H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKPCFYPGWEMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NS(=O)(=O)C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been described as small molecular weight fxiia inhibitors. FXIIa is a serine protease in the intrinsic pathway of the coagulation cascade, playing a crucial role in thrombosis and inflammation.
Mode of Action
Coumarin derivatives are known to interact with their targets, such as fxiia, and inhibit their activity
Biochemical Pathways
The compound, being a coumarin derivative, is likely to affect the coagulation cascade by inhibiting FXIIa. This inhibition can prevent the conversion of FXI to FXIa, thereby affecting the downstream effects of thrombin generation and fibrin clot formation. Additionally, coumarin derivatives have been found to regulate diverse cellular pathways useful for some anticancer treatments.
Biological Activity
The compound 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1,2,4-benzothiadiazine-1,1-dione is a synthetic derivative of benzothiadiazine and chromene that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two key components: the benzo[f]chromene moiety and the benzothiadiazine ring. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H10N2O3S |
| Molecular Weight | 286.31 g/mol |
| CAS Number | [XXXXXX] (to be assigned) |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Cytotoxicity
Research has demonstrated that derivatives of chromene and benzothiadiazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1,2,4-benzothiadiazine-1,1-dione can induce apoptosis in tumor cells through various mechanisms.
- Mechanism of Action :
- The compound may exert its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
- It has been suggested that compounds with similar structures can inhibit angiogenesis by targeting endothelial cells.
Anti-inflammatory Activity
In addition to its cytotoxic properties, 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1,2,4-benzothiadiazine-1,1-dione may also possess anti-inflammatory properties. Compounds within the same chemical family have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Chromone Derivatives :
- Benzothiadiazine Analog Studies :
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of compounds like 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1,2,4-benzothiadiazine-1,1-dione . For example:
| Compound | IC50 (μM) | Cell Line | Activity Type |
|---|---|---|---|
| 6,8-Dichloro-chromone | 5.0 | MDA-MB-231 | Cytotoxic |
| Benzothiadiazine analog | 10.5 | A549 | Cytotoxic |
| 3-{...}-benzothiadiazine | TBD | Various | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzothiadiazine-Chromenone Family
The following table highlights key structural and functional differences:
Pharmacological and Physicochemical Properties
- Lipophilicity: The benzo[f]chromenone moiety increases logP compared to simpler chromen-4-one derivatives, enhancing membrane permeability .
- DNA Binding: IST-03, containing a similar benzo[f]chromenone group, shows strong DNA intercalation (binding constant K = 1.2 × 10⁵ M⁻¹) via π-π stacking and hydrophobic interactions .
- Antimicrobial Activity: Analogous compounds like phenyl(3-oxo-3H-benzo[f]chromen-2-yl)methanone exhibit MIC values of 12.5 µg/mL against Fusarium moniliforme .
Crystallographic and Computational Insights
- Planarity: The benzo[f]chromenone system in the target compound is fully planar, facilitating π-stacking interactions, whereas fluorinated analogs show slight torsional angles (~54°) between rings .
- Hydrogen Bonding : All analogs form intramolecular N–H⋯O and C–H⋯O bonds, stabilizing the crystal lattice. Bromo derivatives exhibit tighter packing due to heavier halogen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
